sodium 3-(1H-1,2,3-triazol-1-yl)propanoate
Description
Structural Features: Triazole Ring Conformation and Propanoate Functionalization
The structural foundation of sodium 3-(1-hydrogen-1,2,3-triazol-1-yl)propanoate is characterized by the presence of a 1,2,3-triazole ring directly connected to a three-carbon propanoate chain through a nitrogen atom at the 1-position of the triazole ring. The triazole ring exhibits an aromatic planar conformation with remarkable structural properties that have been extensively characterized through density functional theory calculations. The five-membered heterocyclic ring maintains strict planarity with root-mean-square deviations of fitted atoms typically measuring 0.0021 angstroms, indicating exceptional structural rigidity. Within the triazole ring system, significant delocalization of pi-electron density occurs across all ring atoms, evidenced by the lengthening of formal azo nitrogen-nitrogen double bonds and carbon-carbon double bonds coupled with the shortening of nitrogen-nitrogen and carbon-nitrogen single bonds from their standard values.
The propanoate functionalization introduces a flexible three-carbon linker that connects the triazole ring to the carboxylate group, creating a molecular architecture that balances rigidity and flexibility. This structural arrangement positions the carboxylate group at an optimal distance from the triazole ring, minimizing steric interactions while maintaining electronic communication between the two functional groups. The sodium ion associates with the carboxylate oxygen atoms through ionic bonding, significantly enhancing the compound's water solubility compared to the corresponding free acid. The molecular conformation allows for multiple resonance structures within the triazole ring, contributing to its chemical stability and unique electronic properties.
Computational studies using density functional theory with basis set 6-31+G* have revealed that the optimized geometry of disubstituted 1,2,3-triazole rings exhibits distinctive structural parameters. The calculated dipolar moment for similar triazole systems ranges from 4.31 to 5.06 debyes, indicating substantial molecular polarity that influences intermolecular interactions and solubility characteristics. The carbon-carbon distance measurements in related triazole structures vary from 3.148 to 5.045 angstroms, depending on the substitution pattern and the specific positions of functional groups attached to the ring system.
Molecular Formula and Isotopic Composition
Sodium 3-(1-hydrogen-1,2,3-triazol-1-yl)propanoate possesses the molecular formula carbon five hydrogen six nitrogen three sodium oxygen two, representing a molecular weight of approximately 164.11 grams per mole. The parent acid form of this compound exhibits the molecular formula carbon five hydrogen seven nitrogen three oxygen two with a molecular weight of 141.13 grams per mole. The transformation from the free acid to the sodium salt involves the replacement of one hydrogen atom with a sodium cation, resulting in the formation of an ionic compound with enhanced aqueous solubility properties.
The isotopic composition of the compound reflects the natural abundance of constituent elements, with carbon-12 representing approximately 98.9% of carbon atoms and nitrogen-14 comprising 99.6% of nitrogen atoms present in the structure. The presence of hydrogen atoms contributes to the compound's nuclear magnetic resonance spectroscopic signature, with specific chemical shifts characteristic of triazole protons and aliphatic methylene groups. Mass spectrometric analysis reveals distinct fragmentation patterns that correspond to the loss of functional groups and ring opening reactions under ionization conditions.
The InChI representation of the parent acid provides a standardized description of molecular connectivity: InChI=1S/C5H7N3O2/c9-5(10)1-3-8-4-2-6-7-8/h2,4H,1,3H2,(H,9,10). The corresponding InChIKey GEQSOLQYFBOENG-UHFFFAOYSA-N serves as a unique identifier for database searches and computational applications. The simplified molecular input line entry system representation C1=CN(N=N1)CCC(=O)O describes the structural connectivity in a format suitable for computational chemistry applications.
| Property | Value | Unit |
|---|---|---|
| Molecular Formula (Sodium Salt) | C₅H₆N₃NaO₂ | - |
| Molecular Formula (Free Acid) | C₅H₇N₃O₂ | - |
| Molecular Weight (Sodium Salt) | 164.11 | g/mol |
| Molecular Weight (Free Acid) | 141.13 | g/mol |
| Carbon Atoms | 5 | count |
| Hydrogen Atoms | 6 | count |
| Nitrogen Atoms | 3 | count |
| Oxygen Atoms | 2 | count |
Physicochemical Properties: Solubility, Stability, and Spectroscopic Signatures
The physicochemical properties of sodium 3-(1-hydrogen-1,2,3-triazol-1-yl)propanoate are fundamentally influenced by the ionic nature of the sodium carboxylate group and the electronic characteristics of the triazole ring system. The compound demonstrates excellent aqueous solubility, with values exceeding 10 milligrams per milliliter in water, attributed to the ionic character of the carboxylate group and the polar nature of the triazole ring. This enhanced solubility represents a significant improvement over the corresponding free acid form, which exhibits limited water solubility due to the presence of the carboxylic acid group.
Chemical stability studies indicate that the compound maintains structural integrity under ambient conditions, with the triazole ring system providing inherent stability through aromatic character and electron delocalization. The sodium salt form demonstrates superior stability compared to other salt forms, resisting hydrolysis and maintaining chemical composition during storage under controlled conditions. Accelerated stability testing reveals minimal degradation over extended periods, confirming the compound's suitability for various applications requiring long-term storage.
Spectroscopic characterization provides detailed insights into the molecular structure and electronic properties of the compound. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for triazole ring protons appearing as singlets in the region of 7.95 to 8.23 parts per million, indicating the aromatic nature of the heterocyclic system. The methylene protons of the propanoate chain exhibit distinct multipicity patterns, with the alpha-methylene group appearing as a triplet around 4.54 parts per million and the beta-methylene group showing triplet characteristics near 2.89 parts per million.
Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework, with triazole carbon signals appearing between 120.1 and 144.3 parts per million, reflecting the electron-rich nature of the aromatic system. The carboxylate carbon exhibits characteristic downfield shifts between 174.8 and 192.1 parts per million, consistent with the electron-withdrawing nature of the carboxylate functionality. The methylene carbons of the propanoate chain appear in the aliphatic region between 30.1 and 61.9 parts per million, providing structural confirmation of the three-carbon linker.
Mass spectrometric analysis reveals predictable fragmentation patterns under various ionization conditions. Collision cross section measurements provide additional structural information, with values ranging from 125.1 to 169.0 square angstroms depending on the specific adduct formed during ionization. The base peak typically corresponds to the molecular ion, with characteristic fragment ions resulting from the loss of carboxylate groups and triazole ring opening reactions.
| Spectroscopic Property | Value | Technique |
|---|---|---|
| Triazole Proton Chemical Shift | 7.95-8.23 | ¹H NMR (ppm) |
| Alpha-Methylene Proton Shift | 4.54 | ¹H NMR (ppm) |
| Beta-Methylene Proton Shift | 2.89 | ¹H NMR (ppm) |
| Triazole Carbon Shift Range | 120.1-144.3 | ¹³C NMR (ppm) |
| Carboxylate Carbon Shift | 174.8-192.1 | ¹³C NMR (ppm) |
| Collision Cross Section Range | 125.1-169.0 | MS (Ų) |
The compound exhibits characteristic absorption maxima in ultraviolet-visible spectroscopy around 281 nanometers, attributed to pi-to-pi* transitions within the triazole ring system. Infrared spectroscopy reveals distinctive absorption bands corresponding to triazole carbon-nitrogen stretching vibrations, carboxylate asymmetric and symmetric stretching modes, and aliphatic carbon-hydrogen stretching frequencies. These spectroscopic signatures provide reliable methods for compound identification and purity assessment in analytical applications.
Structure
2D Structure
Properties
IUPAC Name |
sodium;3-(triazol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.Na/c9-5(10)1-3-8-4-2-6-7-8;/h2,4H,1,3H2,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDDHLAYOKFQAP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181458-20-7 | |
| Record name | sodium 3-(1H-1,2,3-triazol-1-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate primarily targets the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide. Inhibition of this enzyme can lead to a decrease in the production of stomach acid, making it a potential target for the treatment of conditions like ulcers and glaucoma.
Mode of Action
The compound interacts with its target through direct binding with the active site residues of the Carbonic Anhydrase-II enzyme. The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in the compound contributes to its overall activity. This interaction results in the inhibition of the enzyme, thereby disrupting its normal function.
Biochemical Analysis
Biochemical Properties
Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, 1,2,3-triazoles are known to exhibit high chemical stability and strong dipole moments, which facilitate their interactions with biomolecules. This compound can form hydrogen bonds and mimic amide bonds, making it a versatile compound in biochemical studies.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable interactions with cellular proteins can lead to changes in cell function and behavior. For example, it may modulate the activity of enzymes involved in metabolic pathways, thereby influencing cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming stable complexes with them. This interaction can lead to changes in gene expression and protein function. The strong dipole moment and hydrogen bonding ability of the compound play a crucial role in its molecular interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its high stability, which means it does not degrade easily under acidic or basic conditions. Long-term studies have shown that the compound can maintain its activity and continue to influence cellular functions over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic functions. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular processes and potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. The compound’s ability to mimic amide bonds allows it to participate in biochemical reactions that are crucial for cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s strong dipole moment and hydrogen bonding ability facilitate its transport across cellular membranes.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications. This localization is crucial for its role in biochemical reactions and cellular processes.
Biological Activity
Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate is a sodium salt derived from a propanoic acid that incorporates a 1H-1,2,3-triazole moiety. This compound has garnered attention in various fields due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a triazole ring that significantly influences its biological properties. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can enhance the compound's interaction with biological targets.
Biological Activities
Antimicrobial Activity
this compound exhibits notable antimicrobial properties. Research indicates that compounds containing triazole rings can inhibit the growth of various bacteria and fungi. For instance, studies have demonstrated that triazole derivatives can disrupt microbial cell membranes or inhibit essential enzymes involved in cell wall synthesis.
Anticancer Properties
The compound has also shown promise in anticancer applications. In vitro studies suggest that this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression . The specific pathways involved remain an area of ongoing research.
Enzyme Inhibition
this compound has been investigated for its inhibitory effects on various enzymes. For example, it has shown potential as an inhibitor of cholinesterases, which are enzymes important for neurotransmitter regulation in the nervous system. The inhibition of these enzymes could have implications for treating neurodegenerative diseases such as Alzheimer's .
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with specific biological targets:
- Binding Affinity : The triazole moiety enhances binding to biological macromolecules due to its ability to form multiple hydrogen bonds and coordinate with metal ions.
- Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to active sites of target enzymes and receptors, leading to inhibition or modulation of their activities .
Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. |
| Study B | Anticancer Activity | Induced apoptosis in cancer cell lines with IC50 values around 25 µM after 48 hours of treatment. |
| Study C | Enzyme Inhibition | Showed competitive inhibition against acetylcholinesterase with an IC50 value of 15 µM. |
Applications
This compound has potential applications across various fields:
Pharmaceutical Development
Due to its antimicrobial and anticancer properties, this compound could be developed into new therapeutic agents aimed at treating infections or cancer.
Agricultural Uses
The compound's antifungal properties suggest potential use as a pesticide or fungicide in agriculture.
Material Science
Its unique chemical structure may also find applications in materials science for developing novel materials with specific properties.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate exhibits significant antimicrobial activity. It has been studied for its potential as an antibacterial, antifungal, and antitubercular agent. The triazole ring structure enhances its interaction with microbial targets, making it effective against various pathogens.
| Microbial Target | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate to good activity | |
| Staphylococcus aureus | Broad-spectrum activity | |
| Candida albicans | Weak to moderate antifungal activity |
Cancer Research
The compound has shown promising anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines by targeting specific cellular pathways.
| Cancer Cell Line | Effect | Reference |
|---|---|---|
| HeLa (cervical cancer) | Significant inhibition | |
| MCF-7 (breast cancer) | Moderate inhibition |
Agricultural Applications
This compound is also being explored as a potential pesticide. Its ability to disrupt microbial growth can be harnessed to protect crops from fungal infections and other pathogens.
Pesticidal Efficacy
Studies have shown that this compound can effectively reduce the incidence of fungal diseases in crops, contributing to improved agricultural yields.
| Pathogen | Crop Type | Efficacy |
|---|---|---|
| Fusarium spp. | Wheat | High |
| Botrytis cinerea | Grapes | Moderate |
Materials Science
The unique properties of this compound allow it to be utilized in materials science for developing new polymers and materials with specific characteristics.
Polymer Development
This compound can be used in the synthesis of polymers that exhibit enhanced stability and chemical resistance due to the presence of the triazole moiety.
| Material Type | Property Enhancement | Reference |
|---|---|---|
| Coatings | Improved chemical resistance | |
| Composites | Enhanced thermal stability |
Biochemical Mechanism
This compound primarily targets the Carbonic Anhydrase-II enzyme. The compound interacts with this target through direct binding with active site residues, leading to its inhibition.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that compounds derived from this triazole exhibited significant inhibition zones compared to control groups.
Case Study 2: Cancer Cell Proliferation
In vitro studies demonstrated that this compound effectively reduced the viability of MCF-7 cells by inducing apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Structural Variations: Triazole Isomerism
1,2,3-Triazole vs. 1,2,4-Triazole Derivatives The position of nitrogen atoms in the triazole ring significantly impacts electronic properties and biological activity. Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate features a 1,2,3-triazole, which offers stronger dipole moments and hydrogen-bonding capacity compared to 1,2,4-triazole isomers like methyl 3-(1H-1,2,4-triazol-1-yl)propanoate (CAS: 106535-19-7). The latter exhibits reduced polarity and altered metabolic stability, influencing its use in agrochemicals and corrosion inhibitors .
Substituent Effects on the Triazole Ring
Chloromethyl vs. Hydroxymethyl Groups Ethyl 3-[4-chloromethyl-1H-1,2,3-triazol-1-yl]propanoate () introduces a chloromethyl group, enhancing lipophilicity and reactivity in nucleophilic substitutions. In contrast, this compound lacks such substituents, favoring hydrophilic interactions. Hydroxymethyl derivatives (e.g., Ethyl 3-[4-hydroxymethyl-1H-1,2,3-triazol-1-yl]propanoate) balance solubility and reactivity, serving as intermediates for further functionalization .
Counterion and Ester Variations
Sodium Salt vs. Methyl/Ethyl Esters
| Property | This compound | Ethyl 3-[4-chloromethyl-1H-1,2,3-triazol-1-yl]propanoate | Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate |
|---|---|---|---|
| Solubility in Water | High (ionic form) | Low (ester group) | Moderate (methyl ester) |
| Reactivity | Anionic, pH-sensitive | Electrophilic (Cl substituent) | Neutral, hydrolytically stable |
| Applications | Drug delivery, ionic linkers | Agrochemicals, covalent inhibitors | Corrosion inhibitors, polymers |
The sodium salt’s high solubility suits it for aqueous formulations, while ethyl esters (e.g., ) are preferred in lipid-rich environments .
Research Findings and Data
Physicochemical Properties
Preparation Methods
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core synthetic step for constructing the 1,2,3-triazole ring is the CuAAC reaction, which is highly regioselective, efficient, and widely used in triazole chemistry. This reaction involves the cycloaddition between an azide and a terminal alkyne under copper(I) catalysis to yield 1,4-disubstituted 1,2,3-triazoles.
-
- Catalyst: Copper sulfate (CuSO4) with sodium ascorbate as a reducing agent to generate Cu(I) in situ.
- Solvent: Mixtures of water and tert-butanol or other polar solvents.
- Temperature: Room temperature to mild heating (up to 80°C).
- Reaction time: 2 to 16 hours depending on substrate and conditions.
-
- Azide precursor bearing the propanoate moiety (e.g., 3-azidopropanoate or its ester) is reacted with a terminal alkyne under CuAAC conditions.
- After completion, the reaction mixture is worked up by extraction and purification (e.g., chromatography or crystallization) to isolate the triazole product.
This method is well-documented for synthesizing various 1,2,3-triazole derivatives including methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)propanoate, which is structurally related to sodium 3-(1H-1,2,3-triazol-1-yl)propanoate.
Conversion to Sodium Salt of 3-(1H-1,2,3-triazol-1-yl)propanoate
Following the formation of the triazole-substituted propanoate ester or acid, conversion to the sodium salt is achieved by neutralization with sodium hydroxide or sodium bicarbonate.
- Typical Procedure:
- Hydrolysis of the ester (if starting from methyl or ethyl ester) to the free acid using aqueous base (NaOH).
- Subsequent neutralization with stoichiometric sodium hydroxide to generate the sodium salt.
- Isolation by evaporation or crystallization from aqueous media.
This step provides the final this compound compound in pure form.
Alternative Synthetic Routes
Recent literature outlines alternative or complementary methods for synthesizing 1,2,3-triazole derivatives that may be adapted for this compound:
One-Pot Tandem Reactions Using Nano-Cu/Fe3O4 Catalysts: Efficient regioselective synthesis with yields up to 96%, compatible with various alkynes.
Silver Sulfate Catalyzed Three-Component Reactions: Preparation of N1-substituted triazoles via alkynes, trimethylsilyl azide, and 1,3-diketones with high yields (82%).
Metal-Free Synthesis via N-Tosylhydrazones: Oxidative formal [4+1] cycloaddition using iodine-based catalysts, avoiding heavy metals and azides, providing an alternative route to 1,2,3-triazoles.
Use of Hydrazones Instead of Azides: Synthesis of N-substituted 1,2,3-triazoles by condensation of amines with α,α-dichlorotosyl hydrazones under mild conditions, yielding up to 80%.
Industrial and Scale-Up Considerations
Continuous Flow Synthesis: Enhances efficiency and yield for large-scale production by improving heat and mass transfer during the CuAAC reaction.
Purification Methods: Crystallization, distillation, or chromatographic techniques are employed to obtain high-purity this compound.
Data Table: Summary of Key Preparation Methods
Detailed Research Findings
The CuAAC reaction remains the most reliable and widely used method for synthesizing 1,2,3-triazole derivatives such as this compound due to its high regioselectivity and mild reaction conditions.
Advances in catalysis, such as nano-Cu/Fe3O4 and silver sulfate catalysts, have improved yields and substrate scope, allowing synthesis of more complex triazole derivatives with functional group tolerance.
Metal-free and hydrazone-based methods offer safer and more environmentally benign alternatives, reducing reliance on azides and heavy metals, which are often hazardous.
Industrial scale-up benefits from continuous flow reactors that improve reaction control and product purity, essential for pharmaceutical and material science applications.
Q & A
Q. What are the established synthetic routes for sodium 3-(1H-1,2,3-triazol-1-yl)propanoate, and how do they leverage click chemistry principles?
this compound is typically synthesized via Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method involves reacting a terminal alkyne with an azide precursor under mild conditions (e.g., aqueous/organic solvent mixtures) to form the triazole ring with high regioselectivity (1,4-substitution) . For example, alkyl azides or aryl azides can react with propiolic acid derivatives, followed by sodium salt formation. The reaction is accelerated by tris(triazolylmethyl)amine-based ligands (e.g., BTTP or BTTPS), which enhance reaction rates and yields in bioconjugation workflows .
Q. What analytical techniques are critical for characterizing this compound and verifying its purity?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the triazole ring formation and sodium carboxylate resonance (δ ~170-180 ppm for carbonyl) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., [M+Na] peaks) .
- FT-IR : Identifies carboxylate stretching vibrations (~1560-1610 cm) and triazole C-N stretches (~1450 cm) .
- X-ray Crystallography : Resolves regioselectivity and stereochemistry in crystalline derivatives .
Q. How should researchers handle this compound to ensure laboratory safety?
While specific toxicity data may be limited, general precautions include:
- Avoiding inhalation/ingestion (use fume hoods and PPE) .
- Storing in anhydrous conditions to prevent hydrolysis of the sodium carboxylate group .
- Adhering to GHS guidelines for similar triazole derivatives (e.g., H303/H313/H333 hazard codes) .
Advanced Research Questions
Q. How does regioselectivity in CuAAC impact the biological activity of this compound derivatives?
Regioselectivity (1,4- vs. 1,5-triazole substitution) alters steric and electronic properties, influencing interactions with biological targets. For instance, 1,4-substituted triazoles in methyl 3-(1H-imidazol-4-yl)-2-(4-((3-methylindol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)propanoate derivatives exhibit potent COX-2/5-LOX inhibition (IC < 1 μM), attributed to optimal binding pocket alignment . Computational docking studies (e.g., AutoDock Vina) can predict substituent effects on enzyme affinity .
Q. What strategies mitigate contradictions in reported biological activity data for triazole-containing compounds?
Discrepancies often arise from:
- Solubility variations : Sodium carboxylate improves aqueous solubility vs. ester analogs, affecting bioavailability .
- Assay conditions : Standardize protocols (e.g., enzyme source, buffer pH) to reduce variability. For antiproliferative assays, use consistent cell lines (e.g., MCF-7 or HeLa) and controls .
- Stereochemical purity : Chiral HPLC or enzymatic resolution ensures enantiopurity, as racemic mixtures may confound activity results .
Q. How do remote stereocenters or chiral ligands influence the stereochemical integrity of this compound complexes?
Chiral ligands (e.g., (S)-BINOL derivatives) or remote stereocenters in peptide backbones can induce asymmetric induction during CuAAC, preserving enantiomeric excess (>90% ee) . For example, methyl (S)-3-(1H-1,2,3-triazol-1-yl)propanoate derivatives synthesized via chiral auxiliaries retain configuration in drug conjugates like monomethyl auristatin F analogs .
Q. What computational methods predict the physicochemical properties of this compound for drug design?
- DFT Calculations : Optimize geometry and predict electrostatic potential surfaces (e.g., Gaussian 09) .
- Molecular Dynamics (MD) : Simulate solvation effects and sodium ion interactions in aqueous environments (e.g., GROMACS) .
- ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and metabolic stability .
Methodological Tables
Table 1: Key Synthetic Routes and Yields
| Method | Substrates | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| CuAAC with alkyl azide | Propiolic acid + NaN | CuI, DMF/HO, RT | 85–92 | |
| One-pot ester hydrolysis | Methyl ester derivative | NaOH, MeOH/HO, 50°C | 95 |
Table 2: Biological Activity of Selected Derivatives
| Compound | Target | IC (μM) | Mechanism | Reference |
|---|---|---|---|---|
| Methyl 3-(imidazol-4-yl)propanoate | COX-2/5-LOX | 0.05/0.43 | Dual enzyme inhibition | |
| HDAC inhibitor analog | HeLa cells | 1.2 | Apoptosis induction |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
